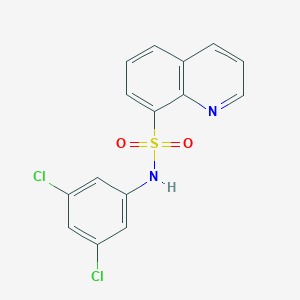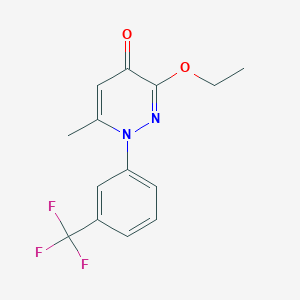
3-Ethoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone is a chemical compound that has gained significant attention in the field of scientific research, particularly in the areas of pharmacology and medicinal chemistry. This compound is known for its potential therapeutic benefits and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Applications De Recherche Scientifique
3-Ethoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory and pain-related disorders. Additionally, this compound has been shown to exhibit anticancer activity, making it a potential candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory response. By inhibiting COX-2, this compound reduces the production of prostaglandins, which are responsible for the inflammatory response. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Ethoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone have been extensively studied. This compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are responsible for the inflammatory response. Additionally, this compound has been shown to reduce the expression of matrix metalloproteinases (MMPs), which play a crucial role in the progression of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-Ethoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone in lab experiments is its high purity and yield, which ensures accurate and reproducible results. Additionally, this compound has been extensively studied and has a well-established mechanism of action, making it a reliable tool for scientific research. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on 3-Ethoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone. One of the areas of interest is the development of more potent and selective COX-2 inhibitors based on this compound. Additionally, further research is needed to explore the anticancer potential of this compound and its derivatives. Furthermore, the potential use of this compound in the treatment of other inflammatory and pain-related disorders, such as osteoarthritis and rheumatoid arthritis, needs to be explored.
Méthodes De Synthèse
The synthesis method of 3-Ethoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone involves the reaction of 3-(trifluoromethyl)aniline with ethyl acetoacetate in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydrazine hydrate to form the final compound. This synthesis method has been optimized to yield high purity and yield of the compound, making it suitable for scientific research applications.
Propriétés
Numéro CAS |
146824-77-3 |
|---|---|
Nom du produit |
3-Ethoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)-4(1H)-pyridazinone |
Formule moléculaire |
C14H13F3N2O2 |
Poids moléculaire |
298.26 g/mol |
Nom IUPAC |
3-ethoxy-6-methyl-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
InChI |
InChI=1S/C14H13F3N2O2/c1-3-21-13-12(20)7-9(2)19(18-13)11-6-4-5-10(8-11)14(15,16)17/h4-8H,3H2,1-2H3 |
Clé InChI |
JLIJWYCKJBEEFJ-UHFFFAOYSA-N |
SMILES |
CCOC1=NN(C(=CC1=O)C)C2=CC=CC(=C2)C(F)(F)F |
SMILES canonique |
CCOC1=NN(C(=CC1=O)C)C2=CC=CC(=C2)C(F)(F)F |
Synonymes |
3-ethoxy-6-methyl-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Des[2-(2-thienylmethyl)] Eprosartan](/img/structure/B132613.png)
![ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate](/img/structure/B132614.png)
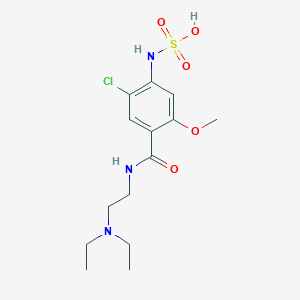
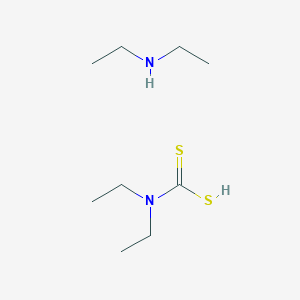
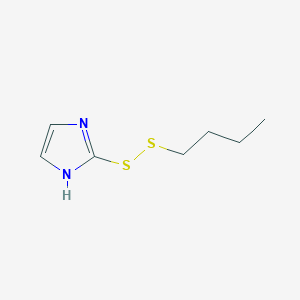
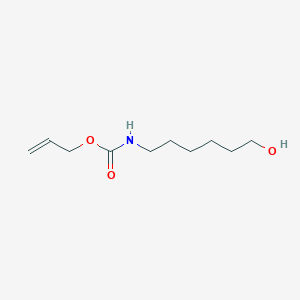
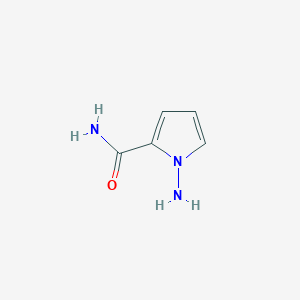
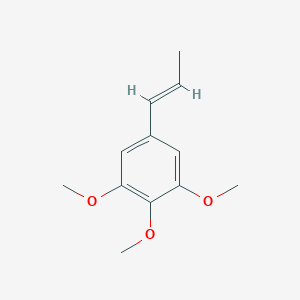
![2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132646.png)
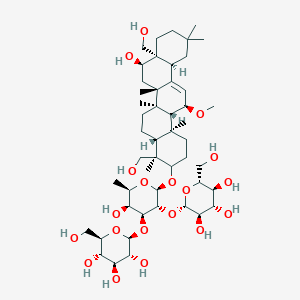
![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132651.png)
![3-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-3-(trifluoromethyl)diaziridine](/img/structure/B132652.png)
![[(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate](/img/structure/B132654.png)
